2-Amino-8-oxononanoic acid hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C9H18ClNO3 |

|---|---|

Peso molecular |

223.70 g/mol |

Nombre IUPAC |

2-amino-8-oxononanoic acid;hydrochloride |

InChI |

InChI=1S/C9H17NO3.ClH/c1-7(11)5-3-2-4-6-8(10)9(12)13;/h8H,2-6,10H2,1H3,(H,12,13);1H |

Clave InChI |

QTDWYTJZOVZAIY-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)CCCCCC(C(=O)O)N.Cl |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-8-oxononanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-8-oxononanoic acid hydrochloride, a non-canonical amino acid increasingly utilized in protein engineering and drug development. This document details its chemical and physical properties, provides a methodology for its synthesis, and elaborates on its primary application in the site-specific modification of proteins. A particular focus is placed on the experimental protocols for its genetic incorporation into proteins and subsequent bio-orthogonal ligation. Furthermore, this guide explores its relevance in the development of novel therapeutics, such as antibody-drug conjugates (ADCs), and includes representative analytical data and visualizations to facilitate its practical application in a research setting.

Introduction

The twenty canonical amino acids form the fundamental building blocks of proteins, dictating their structure and function. However, the expansion of the genetic code to include unnatural amino acids (UAAs) has revolutionized protein engineering and drug discovery. These novel building blocks introduce unique chemical functionalities, enabling the creation of proteins with enhanced stability, novel catalytic activities, and the site-specific attachment of therapeutic and imaging agents.[1][2][3][4]

2-Amino-8-oxononanoic acid is an aliphatic amino acid bearing a ketone functional group on its side chain.[5][6] This keto group serves as a bio-orthogonal chemical handle, allowing for highly specific covalent modification through oxime ligation under mild, physiological conditions.[5][6] Its hydrochloride salt form generally offers improved water solubility and stability, making it amenable to use in biological systems.[7][8] This guide will delve into the technical details of this compound, providing researchers with the necessary information to incorporate this versatile tool into their drug development and protein engineering workflows.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The following tables summarize its key characteristics.

| Property | Value | Reference |

| Chemical Formula | C₉H₁₈ClNO₃ | [5] |

| Molecular Weight | 223.70 g/mol | [5] |

| CAS Number | 2984160-77-0 | [5] |

| Appearance | Brown to black solid | [5] |

| Purity (by NMR) | ≥98.0% | [5] |

| Solubility | Solvent | Concentration | Notes |

| Water | Soluble | General property of amino acid hydrochlorides.[9] | |

| DMSO | ≥ 50 mg/mL | Ultrasonic assistance may be required. | |

| Ethanol | Slightly soluble | General property of amino acids.[1][10][11][12] | |

| Non-polar organic solvents | Insoluble | General property of amino acids.[9] |

Synthesis of this compound

The synthesis of 2-Amino-8-oxononanoic acid can be achieved through a convergent approach, similar to the synthesis of the closely related 2-amino-8-oxodecanoic acids (Aodas). The following protocol is a representative method adapted from published procedures for similar compounds.

Experimental Protocol: Convergent Synthesis

This synthesis involves the coupling of two key fragments: a protected amino acid derivative with a terminal aldehyde and a phosphonate ylide to form the keto group and complete the carbon chain.

Step 1: Synthesis of the Aldehyde Fragment (from a protected glutamic acid derivative)

-

Protect the amino group of L-glutamic acid with a suitable protecting group (e.g., Boc or Fmoc).

-

Reduce the side-chain carboxylic acid to an alcohol.

-

Oxidize the resulting alcohol to the corresponding aldehyde using a mild oxidizing agent (e.g., Dess-Martin periodinane).

Step 2: Synthesis of the Phosphonate Ylide Fragment

-

Start with a suitable precursor for the keto-containing portion of the molecule, such as a protected hydroxyacetone derivative.

-

Convert this precursor to the corresponding phosphonate ylide via reaction with a phosphite reagent.

Step 3: Wittig-type Reaction and Deprotection

-

React the aldehyde fragment from Step 1 with the phosphonate ylide from Step 2 in a Wittig-type reaction to form the carbon-carbon double bond.

-

Reduce the double bond to a single bond via catalytic hydrogenation.

-

Remove the protecting groups from the amino and keto functionalities.

-

Treat the final product with hydrochloric acid to yield this compound.

Site-Specific Protein Modification

The primary application of this compound is the site-specific labeling of proteins. This process involves two key steps: the genetic incorporation of the unnatural amino acid into the protein of interest and the subsequent bio-orthogonal ligation of a probe to the keto handle.

Genetic Incorporation

The site-specific incorporation of 2-Amino-8-oxononanoic acid is achieved by repurposing a stop codon (typically the amber stop codon, UAG) to encode the unnatural amino acid. This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for 2-Amino-8-oxononanoic acid and does not cross-react with endogenous synthetases and tRNAs.

Experimental Protocol: Genetic Incorporation in E. coli

-

Vector Preparation:

-

Clone the gene of interest into an expression vector containing a plasmid for the orthogonal aminoacyl-tRNA synthetase and tRNA (e.g., pEVOL).

-

Introduce an amber (TAG) codon at the desired site of incorporation in the gene of interest via site-directed mutagenesis.

-

-

Transformation and Expression:

-

Co-transform the expression vector and the synthetase/tRNA plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the cells in a minimal medium supplemented with 2-Amino-8-oxononanoic acid.

-

Induce protein expression with IPTG.

-

-

Purification:

-

Harvest the cells and purify the protein containing the incorporated unnatural amino acid using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if a His-tag is present).

-

Bio-orthogonal Ligation: Oxime Formation

The ketone side chain of the incorporated 2-Amino-8-oxononanoic acid can be specifically reacted with a hydroxylamine- or aminooxy-functionalized molecule to form a stable oxime bond.

Experimental Protocol: Oxime Ligation

-

Reaction Setup:

-

Dissolve the purified protein containing 2-Amino-8-oxononanoic acid in a suitable buffer (e.g., phosphate or acetate buffer, pH 4.5-5.5).

-

Add the hydroxylamine- or aminooxy-functionalized probe (e.g., a fluorescent dye, biotin, or a small molecule drug) in a molar excess (typically 10-50 fold).

-

Aniline can be added as a catalyst to accelerate the reaction.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

-

-

Purification:

-

Remove the excess probe by dialysis, size-exclusion chromatography, or affinity chromatography.

-

Applications in Drug Development: A Case Study of Antibody-Drug Conjugates (ADCs)

The ability to precisely modify proteins has significant implications for drug development. A prominent example is the creation of site-specific antibody-drug conjugates (ADCs). Traditional methods for conjugating cytotoxic drugs to antibodies often result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and conjugation sites, leading to suboptimal efficacy and pharmacokinetics.

The use of keto-amino acids like 2-Amino-8-oxononanoic acid allows for the production of homogeneous ADCs with a defined DAR and specific drug placement. This is achieved by incorporating the unnatural amino acid at a specific site on the antibody, followed by oxime ligation of a potent cytotoxic payload.

Case Study: Site-Specific ADC Synthesis

In a notable study, p-acetylphenylalanine, a keto-containing UAA, was incorporated into the anti-HER2 antibody trastuzumab. An auristatin derivative, a potent anti-mitotic agent, functionalized with an aminooxy group was then conjugated to the antibody via oxime ligation. The resulting homogeneous ADC demonstrated excellent in vitro cytotoxicity against HER2-positive cancer cells and led to complete tumor regression in a rodent xenograft model. This approach highlights the potential of using keto-amino acids to generate next-generation ADCs with improved therapeutic windows.

Analytical Data (Representative)

The following tables and descriptions provide representative analytical data for this compound. This data is based on the analysis of structurally similar compounds and theoretical predictions.

6.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (500 MHz, D₂O) - Representative | |

| Chemical Shift (ppm) | Assignment |

| 4.05 (t, 1H) | α-H |

| 2.55 (t, 2H) | H₇ |

| 2.20 (s, 3H) | H₉ (CH₃) |

| 1.85-2.00 (m, 2H) | β-H |

| 1.50-1.65 (m, 2H) | H₆ |

| 1.25-1.40 (m, 4H) | H₄, H₅ |

| ¹³C NMR (125 MHz, D₂O) - Representative | |

| Chemical Shift (ppm) | Assignment |

| 215.0 | C₈ (C=O) |

| 175.0 | C₁ (COOH) |

| 55.0 | C₂ (α-C) |

| 43.0 | C₇ |

| 31.0 | C₃ |

| 30.0 | C₉ (CH₃) |

| 28.5 | C₅ |

| 24.0 | C₄ |

| 23.0 | C₆ |

6.2. Infrared (IR) Spectroscopy

| IR (KBr) - Representative | |

| Wavenumber (cm⁻¹) | Assignment |

| 3400-2500 (broad) | O-H (carboxylic acid), N-H (amine hydrochloride) |

| 1710 (sharp) | C=O (ketone) |

| 1680 (sharp) | C=O (carboxylic acid) |

| 1600-1450 | N-H bend |

| 1200-1000 | C-N stretch, C-O stretch |

6.3. Mass Spectrometry (MS)

| MS (ESI+) - Representative | |

| m/z | Assignment |

| 188.12 | [M+H]⁺ |

| 170.11 | [M+H - H₂O]⁺ |

| 142.12 | [M+H - H₂O - CO]⁺ |

| 114.12 | [M+H - COOH - CH₃CO]⁺ |

Conclusion

This compound is a powerful tool for protein engineers and drug developers. Its unique keto functionality allows for the site-specific introduction of a wide array of molecules onto a target protein through robust and bio-orthogonal oxime ligation. This capability has been instrumental in advancing our ability to study protein function and has opened new avenues for the development of precisely engineered therapeutics, most notably in the field of antibody-drug conjugates. This technical guide provides a foundational understanding and practical protocols to facilitate the adoption of this versatile unnatural amino acid in research and development settings. As the field of protein engineering continues to evolve, the applications of 2-Amino-8-oxononanoic acid and similar UAAs are poised to expand, further blurring the lines between chemistry and biology to address pressing challenges in medicine.

References

- 1. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. L-2-Aminoadipic Acid | C6H11NO4 | CID 92136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Keto acid - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Milk Composition Database: Showing metabocard for DL-2-Aminooctanoic acid (BMDB0000991) [mcdb.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

An In-depth Technical Guide to 2-Amino-8-oxononanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-8-oxononanoic acid hydrochloride is a synthetic amino acid derivative that has garnered interest in the field of biotechnology and chemical biology. As a non-canonical amino acid, it serves as a valuable tool for the site-specific modification of proteins, enabling a wide range of applications in research and drug development. Its unique structure, featuring a terminal ketone group, allows for bioorthogonal ligation reactions, providing a powerful method for protein labeling and engineering. This technical guide provides a comprehensive overview of the structure, properties, and applications of this compound.

Chemical Structure and Properties

This compound is the salt form of 2-amino-8-oxononanoic acid, which enhances its water solubility and stability.[1][2] The structure consists of a nine-carbon chain with an amino group at the alpha-position (C2) and a ketone group at the C8 position.

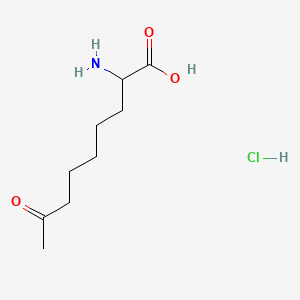

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈ClNO₃ | [3] |

| Molecular Weight | 223.70 g/mol | [3] |

| CAS Number | 2984160-77-0 | [1] |

| Appearance | Brown to black solid | [1] |

| Purity | ≥98.0% (by NMR) | [1] |

| Solubility | DMSO: 50 mg/mL (requires sonication) | [3] |

| Storage | 4°C, sealed from moisture. In solvent: -80°C (6 months), -20°C (1 month) | [3] |

Experimental Protocols

The primary application of this compound is its site-specific incorporation into proteins in E. coli, followed by bioorthogonal labeling.

General Workflow for Protein Labeling

The overall process involves the genetic encoding of the unnatural amino acid, its incorporation during protein synthesis, and subsequent reaction with a labeling probe.

Caption: General workflow for protein labeling.

Synthesis of 2-Amino-8-oxononanoic Acid

Genetic Incorporation into Proteins

The genetic incorporation of 2-Amino-8-oxononanoic acid into proteins in E. coli is achieved using an evolved pyrrolysyl-tRNA synthetase/pylT pair.[4] The evolved synthetase specifically recognizes and charges the pylT tRNA with 2-Amino-8-oxononanoic acid. This charged tRNA then recognizes a nonsense codon (e.g., the amber codon, UAG) engineered into the gene of interest, leading to the incorporation of the unnatural amino acid at the desired site during protein translation.

Experimental Steps:

-

Vector Preparation: The gene for the protein of interest is cloned into an expression vector containing a nonsense codon at the desired modification site. A separate plasmid carrying the engineered pyrrolysyl-tRNA synthetase and pylT tRNA is also required.

-

Transformation: The two plasmids are co-transformed into a suitable E. coli expression strain.

-

Cell Culture and Induction: The transformed cells are grown in a minimal medium supplemented with 2-Amino-8-oxononanoic acid. Protein expression is induced at the appropriate cell density.

-

Protein Purification: The expressed protein containing the keto-functionalized amino acid is purified using standard chromatography techniques.

Site-Specific Protein Labeling

The ketone group on the incorporated 2-Amino-8-oxononanoic acid residue allows for highly specific chemical ligation with probes containing hydrazide or alkoxyamine functionalities.[4] This reaction, known as an oxime or hydrazone ligation, is bioorthogonal, meaning it proceeds with high efficiency and specificity under physiological conditions without interfering with native cellular processes.

Labeling Reaction:

-

Probe Selection: A variety of probes, such as fluorescent dyes, biotin, or crosslinkers, can be conjugated to a hydrazide or alkoxyamine moiety.

-

Ligation: The purified protein containing the keto group is incubated with the chosen probe in a suitable buffer at or near physiological pH.

-

Analysis: The successful labeling of the protein can be confirmed by techniques such as SDS-PAGE with fluorescence imaging (for fluorescent probes) or mass spectrometry.

Potential Biological Signaling Pathways

While the primary use of 2-Amino-8-oxononanoic acid is as a tool for protein engineering, its structure as a keto-containing amino acid suggests a potential role in metabolic pathways.

Ketogenic Amino Acid Metabolism

Amino acids that can be degraded to acetyl-CoA or acetoacetyl-CoA are classified as ketogenic. These molecules can then be converted into ketone bodies, which serve as an energy source for various tissues, particularly during periods of fasting or low carbohydrate intake. Given its keto functionality, 2-Amino-8-oxononanoic acid could potentially be metabolized through similar pathways.

Caption: Putative metabolism of 2-Amino-8-oxononanoic acid.

It is important to note that the involvement of 2-Amino-8-oxononanoic acid in any specific signaling pathway has not been experimentally demonstrated. Its primary utility remains as a bioorthogonal handle for protein modification.

Conclusion

This compound is a versatile chemical tool for the site-specific modification of proteins. Its genetic incorporation and subsequent bioorthogonal ligation provide a robust platform for a wide range of applications, from fundamental studies of protein function to the development of novel protein-based therapeutics and diagnostics. Further research may elucidate its potential metabolic roles, but its current value to the scientific community lies in its utility as a precision tool for protein engineering.

References

Unveiling the Mechanism of 2-Amino-8-oxononanoic Acid Hydrochloride: A Technical Guide to a Bioorthogonal Tool for Protein Engineering

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the mechanism of action and application of 2-Amino-8-oxononanoic acid hydrochloride, a non-canonical amino acid enabling precise, site-specific protein modification.

Executive Summary

This compound is not a therapeutic agent with a pharmacological mechanism of action in the traditional sense. Instead, its utility and "mechanism of action" lie in the realm of chemical biology and protein engineering. This unnatural amino acid is designed to be genetically incorporated into proteins, where its unique keto-functionalized side chain serves as a bioorthogonal chemical handle. This allows for the precise, site-specific attachment of various molecules, such as fluorescent probes, biotin tags, or polyethylene glycol (PEG), to a target protein without disrupting its natural structure and function. This guide provides an in-depth overview of the principles, experimental protocols, and applications of this compound in advanced biological research and drug development.

The Bioorthogonal Mechanism of Action

The core mechanism of this compound revolves around a two-step process: genetic incorporation followed by a bioorthogonal chemical ligation.

2.1 Genetic Incorporation:

The first step involves the site-specific incorporation of 2-Amino-8-oxononanoic acid into a target protein. This is achieved through the use of an expanded genetic code in a host organism, typically E. coli. A key component of this system is an evolved, orthogonal aminoacyl-tRNA synthetase/tRNA pair. The most commonly utilized system for this purpose is the pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl) from archaea.[1][2][3]

The process can be summarized as follows:

-

A target gene is mutated to include a unique codon, typically a stop codon like the amber codon (UAG), at the desired site of modification.

-

The host organism is engineered to express the evolved PylRS and its corresponding tRNAPyl.

-

The PylRS is specifically engineered to recognize and charge the tRNAPyl with 2-Amino-8-oxononanoic acid, which is supplied in the cell culture medium.

-

During protein translation, when the ribosome encounters the UAG codon, the charged tRNAPyl delivers 2-Amino-8-oxononanoic acid, incorporating it into the growing polypeptide chain.

This results in a full-length protein with 2-Amino-8-oxononanoic acid at a single, predetermined position.

2.2 Bioorthogonal Ligation: Oxime Formation

Once incorporated, the ketone group on the side chain of 2-Amino-8-oxononanoic acid provides a unique chemical handle for subsequent modification. The most common bioorthogonal reaction employed is the formation of an oxime bond through a condensation reaction with an alkoxyamine-containing molecule.[4] This reaction is highly specific and proceeds under mild, physiological conditions without interfering with native cellular processes.[4]

The ketone group can also react with hydrazide-containing molecules to form a stable hydrazone bond. These bioorthogonal reactions are catalyst-free, which simplifies the labeling process and avoids potential protein aggregation or oxidation that can be caused by metal catalysts.[4]

Quantitative Data

The efficiency of both the genetic incorporation and the subsequent labeling reaction is crucial for the successful application of this technology. While specific yields can vary depending on the target protein, expression system, and experimental conditions, the following table summarizes representative quantitative data found in the literature for similar keto-amino acid systems.

| Parameter | Value | Notes |

| Protein Expression Yield with Unnatural Amino Acid | 0.1 - 5 mg/L of culture | Highly dependent on the protein and expression host. |

| Incorporation Efficiency | >95% | Can be near-quantitative with optimized synthetase/tRNA pairs. |

| Labeling Efficiency (Oxime Ligation) | 70 - 99% | Dependent on reactant concentrations and reaction time. |

| Second-Order Rate Constant (k2) for Oxime Ligation | ~10-3 to 10-2 M-1s-1 | For ketone-alkoxyamine reactions at neutral pH. |

Experimental Protocols

4.1 Protocol for Genetic Incorporation of 2-Amino-8-oxononanoic Acid

This protocol provides a general framework for the expression of a target protein containing 2-Amino-8-oxononanoic acid in E. coli.

-

Plasmid Preparation:

-

Clone the gene of interest into an expression vector (e.g., pET vector) containing a C-terminal His-tag for purification.

-

Introduce an amber stop codon (TAG) at the desired position within the gene using site-directed mutagenesis.

-

Co-transform the expression plasmid along with a second plasmid encoding the evolved pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNAPyl (e.g., pEVOL-PylT) into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

-

Protein Expression:

-

Grow the transformed E. coli in a rich medium (e.g., LB or 2xYT) supplemented with appropriate antibiotics at 37°C with shaking.

-

When the optical density at 600 nm (OD600) reaches 0.6-0.8, induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM.

-

Simultaneously, add this compound to the culture medium to a final concentration of 1-5 mM.

-

Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to allow for protein expression and incorporation of the unnatural amino acid.

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Lyse the cells using sonication or a French press in a suitable lysis buffer.

-

Clarify the lysate by centrifugation.

-

Purify the His-tagged protein from the supernatant using immobilized metal affinity chromatography (IMAC).

-

Analyze the purified protein by SDS-PAGE and mass spectrometry to confirm the incorporation of 2-Amino-8-oxononanoic acid.

-

4.2 Protocol for Oxime Ligation

-

Reactant Preparation:

-

Dissolve the purified protein containing 2-Amino-8-oxononanoic acid in a reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a stock solution of the alkoxyamine-containing probe (e.g., a fluorescent dye with an aminooxy group) in a suitable solvent (e.g., DMSO).

-

-

Ligation Reaction:

-

Add the alkoxyamine probe to the protein solution at a molar excess (e.g., 10- to 100-fold).

-

Incubate the reaction mixture at room temperature for 2-12 hours. The reaction can be monitored by mass spectrometry or SDS-PAGE (if the probe causes a significant mass shift).

-

-

Purification of Labeled Protein:

-

Remove the excess, unreacted probe by dialysis, size-exclusion chromatography, or another suitable purification method.

-

Characterize the final labeled protein by mass spectrometry and UV-Vis spectroscopy (if the probe is a chromophore) to determine the labeling efficiency.

-

Visualizations

Figure 1: Overall workflow for the mechanism of action.

Figure 2: A simplified experimental workflow.

Applications in Research and Drug Development

The ability to site-specifically modify proteins with 2-Amino-8-oxononanoic acid opens up a wide range of applications:

-

Fluorescence Imaging: Attaching fluorescent dyes allows for the tracking and visualization of proteins in living cells with high precision.

-

Protein-Protein Interaction Studies: Incorporating cross-linkers can help identify and map protein interaction partners.

-

Enzyme Immobilization: Covalently attaching enzymes to solid supports for use in biocatalysis.

-

PEGylation: Modifying therapeutic proteins with polyethylene glycol (PEG) to improve their pharmacokinetic properties, such as increasing their half-life in the bloodstream.

-

Drug Conjugation: Creating antibody-drug conjugates (ADCs) where a cytotoxic drug is attached to a specific site on an antibody for targeted cancer therapy.

Conclusion

This compound is a powerful tool in the field of chemical biology, providing a robust and versatile method for site-specific protein engineering. Its mechanism of action, based on genetic incorporation and bioorthogonal chemistry, allows for an unprecedented level of control over protein modification. For researchers and drug developers, this technology offers exciting new possibilities for studying protein function, creating novel diagnostics, and designing next-generation protein therapeutics.

References

- 1. Pyrrolysyl-tRNA Synthetase: an ordinary enzyme but an outstanding genetic code expansion tool - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolysyl-tRNA Synthetase, an Aminoacyl-tRNA Synthetase for Genetic Code Expansion [hrcak.srce.hr]

- 3. mdpi.com [mdpi.com]

- 4. Catalyst-Free and Site-Specific One-Pot Dual Labeling of a Protein Directed by Two Genetically Incorporated Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Precision in Proteomics: A Technical Guide to the Bioorthogonal Handle, 2-Amino-8-oxononanoic Acid Hydrochloride

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Application of 2-Amino-8-oxononanoic Acid Hydrochloride for Site-Specific Protein Modification.

This technical guide delves into the biological activity and applications of this compound, a non-canonical amino acid that has emerged as a powerful tool for protein engineering and drug development. Its primary utility lies in its capacity for genetic incorporation into proteins, providing a unique chemical handle for site-specific labeling and modification.

Core Concepts: Bioorthogonal Chemistry in Protein Science

2-Amino-8-oxononanoic acid is an aliphatic amino acid featuring a keto group.[1] Its hydrochloride salt enhances water solubility and stability, while maintaining comparable biological activity to the free form at equivalent molar concentrations. The key to its functionality is the bioorthogonal reactivity of the keto group, which does not interfere with native cellular processes. This allows for highly specific chemical modifications of proteins in complex biological environments.

The incorporation of 2-Amino-8-oxononanoic acid into a target protein is achieved through the expansion of the genetic code. This process utilizes an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair, which recognizes a specific codon (typically a stop codon like UAG) and inserts the unnatural amino acid during protein translation. The result is a recombinant protein with a precisely placed keto group, ready for subsequent chemical ligation.

Quantitative Analysis of Incorporation and Labeling

The efficiency of both the genetic incorporation of 2-Amino-8-oxononanoic acid and the subsequent labeling reaction is a critical parameter for its application. The following table summarizes key quantitative data from studies utilizing this technology.

| Parameter | Value | Organism/System | Protein | Notes |

| Protein Yield (with 2-Amino-8-oxononanoic acid) | ~1.5 mg/L | E. coli | Superfolder GFP (sfGFP) | Yield of purified protein containing the unnatural amino acid. |

| Labeling Efficiency | >95% | In vitro | sfGFP containing 2-Amino-8-oxononanoic acid | Labeled with a hydrazide-functionalized fluorescent dye. |

Note: The efficiency can vary depending on the target protein, the specific orthogonal system used, and the expression conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of this technology. Below are protocols for the genetic incorporation of 2-Amino-8-oxononanoic acid into proteins in E. coli and the subsequent in vitro labeling.

Genetic Incorporation of 2-Amino-8-oxononanoic acid in E. coli

This protocol is based on the use of an evolved pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired modification site.

-

Plasmid encoding the evolved PylRS and its cognate tRNA.

-

Growth medium (e.g., LB or 2xYT).

-

This compound.

-

Inducing agent (e.g., IPTG).

Procedure:

-

Co-transform the E. coli expression strain with the plasmid for the target protein and the plasmid for the orthogonal synthetase/tRNA pair.

-

Inoculate a starter culture in the appropriate growth medium with antibiotics and grow overnight at 37°C.

-

Inoculate a larger expression culture with the overnight culture.

-

Grow the culture at 37°C to an OD600 of 0.6-0.8.

-

Supplement the culture medium with this compound to a final concentration of 1-2 mM.

-

Induce protein expression with the appropriate concentration of the inducing agent (e.g., 0.5 mM IPTG).

-

Incubate the culture at a reduced temperature (e.g., 20-30°C) for an appropriate time (e.g., 12-16 hours) to allow for protein expression and incorporation of the unnatural amino acid.

-

Harvest the cells by centrifugation and store the cell pellet at -80°C until purification.

-

Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

In Vitro Labeling of Proteins Containing 2-Amino-8-oxononanoic acid

This protocol describes the chemoselective ligation of a hydrazide-containing probe to the keto group of the modified protein.

Materials:

-

Purified protein containing 2-Amino-8-oxononanoic acid.

-

Hydrazide- or alkoxyamine-functionalized probe (e.g., fluorescent dye, biotin).

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

-

Desalting column for removal of excess probe.

Procedure:

-

Dissolve the purified protein in the reaction buffer to a concentration of 1-10 mg/mL.

-

Dissolve the hydrazide- or alkoxyamine-probe in a compatible solvent (e.g., DMSO) to create a stock solution.

-

Add the probe stock solution to the protein solution to a final probe concentration of 1-5 mM. The optimal protein-to-probe ratio may need to be determined empirically.

-

Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C. The reaction is typically performed under mild conditions close to physiological pH.[1]

-

Remove the excess, unreacted probe by size exclusion chromatography (e.g., a desalting column) or dialysis.

-

Characterize the labeled protein using techniques such as SDS-PAGE with fluorescence imaging (if a fluorescent probe was used) and mass spectrometry to confirm successful conjugation.

Visualizing the Workflow and Underlying Mechanism

To further elucidate the processes involved, the following diagrams illustrate the key pathways and experimental steps.

References

A Technical Guide to 2-Amino-8-oxononanoic Acid Hydrochloride: A Tool for Site-Specific Protein Modification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-8-oxononanoic acid hydrochloride (CAS Number 2984160-77-0), a non-canonical amino acid utilized for the site-specific modification of proteins. This document details its physicochemical properties, provides a detailed synthesis protocol, and outlines the experimental workflow for its genetic incorporation into proteins and subsequent bioorthogonal labeling. The applications of this versatile tool in protein engineering and its potential for elucidating cellular signaling pathways are also discussed, offering a valuable resource for researchers in the fields of chemical biology, drug discovery, and molecular biology.

Introduction

The ability to introduce specific modifications into proteins at desired locations is a powerful tool for understanding their function, engineering novel properties, and developing new therapeutics. 2-Amino-8-oxononanoic acid is an aliphatic, keto-containing non-canonical amino acid that can be genetically incorporated into proteins, typically in expression systems like Escherichia coli. The hydrochloride salt form of this amino acid offers enhanced water solubility and stability.[1] The unique ketone group serves as a bioorthogonal handle, allowing for highly specific chemical reactions with probes bearing hydrazide or alkoxyamine functionalities under mild, physiological conditions.[2] This site-specific labeling approach provides a significant advantage over traditional methods that often result in heterogeneous products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 2984160-77-0 | N/A |

| Molecular Formula | C₉H₁₈ClNO₃ | [3] |

| Molecular Weight | 223.70 g/mol | [3] |

| Appearance | Brown to black solid | [3] |

| Purity (by ¹H NMR) | ≥98.0% | [3] |

| Storage Conditions | 4°C, sealed, away from moisture. In solvent: -80°C (6 months), -20°C (1 month) | [3][4] |

Synthesis of this compound

Note: The following is a generalized, hypothetical synthesis protocol. Researchers should consult specialized organic synthesis literature and perform appropriate characterization at each step.

Experimental Protocol: A Hypothetical Synthesis Route

Step 1: Synthesis of a suitable protected glutamic acid derivative.

-

Commercially available N-Boc-L-glutamic acid can be selectively reduced at the side-chain carboxylic acid to the corresponding alcohol.

-

The resulting alcohol can then be converted to a good leaving group, such as a tosylate or a halide.

Step 2: Preparation of a keto-containing nucleophile.

-

A suitable three-carbon nucleophile with a protected ketone, such as the acetal of acetoacetate, can be prepared.

Step 3: Alkylation.

-

The protected glutamic acid derivative from Step 1 can be reacted with the keto-containing nucleophile from Step 2 via an SN2 reaction.

Step 4: Deprotection.

-

The protecting groups on the amine (Boc) and the ketone (acetal) are removed under appropriate acidic conditions.

-

The final product is then isolated as the hydrochloride salt.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. A vendor-supplied Certificate of Analysis confirms the structure is consistent with ¹H NMR.[3]

Genetic Incorporation and Bioorthogonal Labeling

The primary application of 2-Amino-8-oxononanoic acid is its site-specific incorporation into proteins using an evolved pyrrolysyl-tRNA synthetase/pylT pair in E. coli.[2] This allows for the introduction of a ketone functional group at a genetically defined position.

Experimental Workflow

The overall workflow for the genetic incorporation and subsequent labeling of a target protein with 2-Amino-8-oxononanoic acid is depicted in the following diagram.

Caption: A flowchart illustrating the key steps for the site-specific incorporation of 2-Amino-8-oxononanoic acid and subsequent bioorthogonal labeling of the target protein.

Detailed Methodologies

4.2.1. Genetic Incorporation

This protocol is adapted from the work of Huang et al. (2010).[2]

-

Plasmid Preparation:

-

An expression vector for the target protein is mutated to introduce an amber stop codon (TAG) at the desired site of incorporation.

-

A second compatible plasmid carrying the genes for the evolved Methanosarcina mazei pyrrolysyl-tRNA synthetase (PylRS) and its corresponding tRNA (pylT) is used.[2]

-

-

Protein Expression:

-

E. coli cells (e.g., BL21(DE3)) are co-transformed with the two plasmids.

-

A single colony is used to inoculate a starter culture in a suitable medium (e.g., LB) with appropriate antibiotics.

-

The starter culture is then used to inoculate a larger volume of expression medium (e.g., 2YT) containing the antibiotics and 1-5 mM of 2-Amino-8-oxononanoic acid.

-

The culture is grown at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Protein expression is induced with an appropriate inducer (e.g., 1 mM IPTG) and the culture is incubated for a further 4-16 hours at a suitable temperature (e.g., 30°C).

-

-

Protein Purification:

-

Cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer and the cells are lysed (e.g., by sonication).

-

The modified protein is purified from the cell lysate using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

-

4.2.2. Bioorthogonal Labeling

The ketone handle on the incorporated amino acid allows for specific labeling with hydrazide or alkoxyamine-functionalized probes (e.g., fluorophores, biotin).

-

Labeling Reaction:

-

The purified protein containing 2-Amino-8-oxononanoic acid is buffer-exchanged into a suitable reaction buffer (e.g., PBS, pH 7.4).

-

The hydrazide or alkoxyamine probe is added to the protein solution in a molar excess (e.g., 10 to 100-fold).

-

The reaction is incubated at room temperature or 37°C for 1-12 hours. The reaction progress can be monitored by techniques like SDS-PAGE (observing a shift in molecular weight) or mass spectrometry.

-

-

Final Purification:

-

Excess, unreacted probe is removed from the labeled protein using size-exclusion chromatography or dialysis.

-

Applications in Research and Drug Development

The ability to site-specifically label proteins with 2-Amino-8-oxononanoic acid opens up a wide range of applications:

-

Fluorescence Labeling: Introduction of fluorescent probes allows for the study of protein localization, dynamics, and interactions within cells.

-

Biophysical Studies: Attachment of biophysical probes can be used to study protein structure and conformational changes.

-

Drug Conjugation: Site-specific attachment of small molecule drugs or therapeutic payloads can lead to the development of more homogeneous and potent protein therapeutics, such as antibody-drug conjugates (ADCs).

-

Probing Signaling Pathways: While specific examples utilizing 2-Amino-8-oxononanoic acid to dissect signaling pathways are still emerging, the introduction of keto groups into signaling proteins provides a powerful tool. For instance, it can be used to:

-

Crosslink signaling proteins to their binding partners to identify novel interactions.

-

Introduce probes to monitor post-translational modifications in the vicinity of the labeled site.

-

Attach caged compounds that can be activated by light to control protein function and signaling in a spatio-temporal manner.

-

The following diagram illustrates a conceptual signaling pathway that could be investigated using this technology.

Caption: A diagram showing a hypothetical signaling cascade where a receptor, site-specifically labeled with a fluorescent probe via an incorporated 2-Amino-8-oxononanoic acid, can be tracked upon ligand binding and subsequent downstream signaling events.

Conclusion

This compound is a valuable addition to the chemical biologist's toolbox for protein engineering and functional studies. Its ability to be genetically encoded and subsequently undergo highly specific bioorthogonal ligation provides a robust method for creating homogeneously modified proteins. This technical guide has provided an in-depth overview of its properties, synthesis, and application, highlighting its potential for advancing our understanding of complex biological systems and for the development of next-generation protein-based therapeutics. As the field of chemical biology continues to evolve, the use of such non-canonical amino acids is expected to become increasingly integral to both basic research and applied drug discovery.

References

An In-depth Technical Guide to 2-Amino-8-oxononanoic Acid Hydrochloride: Properties and Application in Site-Specific Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-8-oxononanoic acid hydrochloride, a non-canonical amino acid utilized for the site-specific modification of proteins. This document details its physicochemical properties, and provides exemplar experimental protocols for its incorporation into recombinant proteins and subsequent bioorthogonal labeling.

Core Physicochemical Properties

This compound is the hydrochloride salt of 2-Amino-8-oxononanoic acid, an aliphatic keto-containing amino acid.[1][2] The presence of the ketone functional group, which is absent in the 20 canonical amino acids, allows for highly selective chemical modification of proteins.[3][4] The hydrochloride salt form generally offers enhanced water solubility and stability compared to the free amino acid.[2]

| Property | Value | Source(s) |

| Chemical Name | Nonanoic acid, 2-amino-8-oxo-, hydrochloride (1:1) | [5] |

| Molecular Formula | C₉H₁₈ClNO₃ | [1][5] |

| Molecular Weight | 223.70 g/mol | [1][5] |

| CAS Number | 2984160-77-0 | [1][5] |

| Appearance | Brown to black solid | [1][5] |

| Storage Conditions | 4°C, sealed from moisture. In solvent: -80°C (6 months), -20°C (1 month) | [1][5] |

| Solubility | DMSO: ≥ 50 mg/mL (223.51 mM) | [1] |

Application in Site-Specific Protein Labeling

The primary application of 2-Amino-8-oxononanoic acid is in the field of protein engineering, specifically for the site-specific introduction of bioorthogonal chemical handles into proteins.[1][2] This is achieved through the expansion of the genetic code, where a codon, typically a nonsense codon like the amber stop codon (UAG), is reassigned to encode for this non-canonical amino acid.[6][7] The incorporated keto group can then be chemoselectively ligated to a probe of interest, such as a fluorophore, biotin, or a small molecule drug, via oxime formation.[8]

This methodology enables precise control over the location of the modification, which is crucial for studying protein structure and function, as well as for the development of protein conjugates like antibody-drug conjugates (ADCs).[9]

Experimental Protocols

The following are representative protocols for the genetic incorporation of 2-Amino-8-oxononanoic acid into a target protein in E. coli and its subsequent labeling via oxime ligation.

Genetic Incorporation of 2-Amino-8-oxononanoic Acid

This protocol is based on the well-established methodology of amber codon suppression using an evolved, orthogonal aminoacyl-tRNA synthetase/tRNA pair.[6][7]

Materials:

-

E. coli expression strain (e.g., a strain with a low UAG termination efficiency).

-

Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired modification site.

-

Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNA CUA) specific for 2-Amino-8-oxononanoic acid.

-

Luria-Bertani (LB) growth medium.

-

Appropriate antibiotics for plasmid maintenance.

-

This compound.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction of protein expression.

Procedure:

-

Co-transform the E. coli expression strain with the target protein plasmid and the aaRS/tRNA plasmid.

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

-

Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight at 37°C with shaking.

-

The following day, inoculate a larger volume of LB medium containing antibiotics with the overnight culture.

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Add this compound to the culture to a final concentration of 1-2 mM.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding.

-

Harvest the cells by centrifugation.

-

Purify the protein containing 2-Amino-8-oxononanoic acid using standard protein purification techniques (e.g., affinity chromatography if the protein is tagged).

Oxime Ligation for Protein Labeling

This protocol describes the labeling of the ketone-containing protein with an aminooxy-functionalized probe.

Materials:

-

Purified protein containing 2-Amino-8-oxononanoic acid.

-

Aminooxy-functionalized probe (e.g., aminooxy-biotin, aminooxy-fluorophore).

-

Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0).

-

Aniline (as a catalyst, optional but recommended).[10]

Procedure:

-

Dissolve the purified ketone-containing protein in the reaction buffer to a final concentration of 10-50 µM.

-

Add the aminooxy-functionalized probe to the protein solution. A 10- to 50-fold molar excess of the probe is typically used.

-

If using a catalyst, add aniline to a final concentration of 10-100 mM.

-

Incubate the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by techniques such as SDS-PAGE (observing a shift in molecular weight) or mass spectrometry.

-

Once the reaction is complete, remove the excess unreacted probe by methods such as dialysis, size-exclusion chromatography, or affinity purification if a tag is present.

Visualized Workflow

The overall process of site-specific protein labeling using this compound can be visualized as a two-stage process: genetic incorporation followed by chemical ligation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. [PDF] Addition of the keto functional group to the genetic code of Escherichia coli | Semantic Scholar [semanticscholar.org]

- 4. pnas.org [pnas.org]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Native Chemical Ligation: A Boon to Peptide Chemistry [mdpi.com]

A Technical Guide to 2-Amino-8-oxononanoic Acid Hydrochloride for Site-Specific Protein Labeling

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-8-oxononanoic acid, often referred to as KetoK, is a non-canonical amino acid (ncAA) that has emerged as a powerful tool for protein engineering and site-specific bioconjugation.[1][2] Its chemical structure features a ketone group on the side chain, which serves as a bioorthogonal handle. This allows for the precise introduction of various functionalities, such as fluorescent dyes, polyethylene glycol (PEG), or small molecule drugs, onto a target protein. The hydrochloride salt of 2-Amino-8-oxononanoic acid is typically used to enhance its solubility and stability in aqueous solutions.

This technical guide provides a comprehensive review of the literature on 2-Amino-8-oxononanoic acid hydrochloride, focusing on its synthesis, genetic incorporation into proteins, and subsequent bioorthogonal labeling. Detailed experimental protocols and quantitative data are summarized to facilitate its application in research and development.

Physicochemical Properties

The hydrochloride salt of 2-Amino-8-oxononanoic acid is a solid, typically appearing brown to black, with good solubility in water. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | Nonanoic acid, 2-amino-8-oxo-, hydrochloride (1:1) | MedChemExpress Certificate of Analysis |

| Molecular Formula | C₉H₁₈ClNO₃ | MedChemExpress Certificate of Analysis |

| Molecular Weight | 223.70 g/mol | MedChemExpress Certificate of Analysis |

| CAS Number | 2984160-77-0 | MedChemExpress Certificate of Analysis |

| Storage Conditions | 4°C, sealed storage, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month. | MedChemExpress Certificate of Analysis |

| Purity (NMR) | ≥98.0% | MedChemExpress Certificate of analysis |

Synthesis of this compound

While the primary literature from Huang et al. (2010) focuses on the application of 2-Amino-8-oxononanoic acid, a detailed, step-by-step synthesis protocol is not provided in the readily available abstracts and citing articles. However, a plausible synthetic route can be devised based on established organic chemistry principles for amino acid synthesis. The following is a representative protocol for the synthesis of (S)-2-((tert-butoxycarbonyl)amino)-8-oxononanoic acid, a protected precursor.

Experimental Protocol: Synthesis of (S)-2-((tert-butoxycarbonyl)amino)-8-oxononanoic acid

This protocol is a general representation and may require optimization.

Materials:

-

Starting material (e.g., a protected glutamic acid derivative)

-

Grignard reagent (e.g., 4-pentenylmagnesium bromide)

-

Oxidizing agent (e.g., Ozone, followed by a reductive workup)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Solvents (e.g., THF, DCM, ethyl acetate)

-

Reagents for purification (e.g., silica gel for column chromatography)

Procedure:

-

Chain Elongation: Start with a suitable protected chiral amino acid precursor, such as a derivative of glutamic acid. React this precursor with a Grignard reagent containing a terminal alkene, for instance, 4-pentenylmagnesium bromide, to extend the side chain. This step typically involves the protection of the carboxylic acid and alpha-amino groups.

-

Oxidative Cleavage: The terminal alkene on the newly formed side chain is then cleaved to generate a ketone. This can be achieved through ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide or triphenylphosphine).

-

Protection of the Amine: The alpha-amino group is protected with a tert-butoxycarbonyl (Boc) group by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

-

Deprotection and Hydrochloride Salt Formation: The protecting groups on the carboxylic acid are removed under appropriate conditions. The final free amino acid is then treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or dioxane) to precipitate the hydrochloride salt.

-

Purification: The final product is purified by recrystallization or column chromatography to yield this compound.

Genetic Incorporation into Proteins

The site-specific incorporation of 2-Amino-8-oxononanoic acid into proteins in Escherichia coli is achieved through the use of an evolved orthogonal aminoacyl-tRNA synthetase/tRNA pair.[1][2] Specifically, a mutant of the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina mazei and its cognate tRNA (tRNAPyl) are utilized to recognize the amber stop codon (UAG) and insert 2-Amino-8-oxononanoic acid at the desired position in the target protein.

Experimental Workflow: Genetic Incorporation

Caption: Workflow for genetic incorporation of 2-Amino-8-oxononanoic acid.

Experimental Protocol: Expression of sfGFP with 2-Amino-8-oxononanoic Acid

This protocol is based on the methods described by Huang et al. (2010) and general practices for unnatural amino acid incorporation.

Materials:

-

E. coli BL21(DE3) cells

-

pEvol-pylT-AcKRS plasmid (or a similar plasmid expressing an evolved PylRS and tRNAPyl)

-

pET plasmid containing the superfolder Green Fluorescent Protein (sfGFP) gene with an amber (TAG) codon at the desired site and a C-terminal His-tag.

-

Minimal media (e.g., M9) supplemented with glucose, MgSO₄, and necessary antibiotics (e.g., chloramphenicol for pEvol and ampicillin for pET).

-

This compound

-

L-arabinose solution

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) solution

Procedure:

-

Transformation: Co-transform E. coli BL21(DE3) cells with the pEvol-pylT-AcKRS and the pET-sfGFP-TAG plasmids. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

-

Expression Culture: Inoculate 1 L of minimal media with the overnight culture to an initial OD₆₀₀ of ~0.05. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Add this compound to a final concentration of 1-10 mM. Induce the expression of the PylRS/tRNA pair by adding L-arabinose to a final concentration of 0.02% (w/v). After 15 minutes, induce the expression of the target protein by adding IPTG to a final concentration of 0.5 mM.

-

Expression: Reduce the temperature to 20-25°C and continue to shake the culture for 16-20 hours.

-

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Protein Purification

The expressed sfGFP containing 2-Amino-8-oxononanoic acid can be purified using standard affinity chromatography techniques, assuming it has been engineered with an affinity tag (e.g., a polyhistidine-tag).

Experimental Protocol: Purification of His-tagged sfGFP-KetoK

Materials:

-

Cell pellet from expression

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Lysozyme, DNase I

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA resin

Procedure:

-

Lysis: Resuspend the cell pellet in lysis buffer and add lysozyme and DNase I. Incubate on ice for 30 minutes. Sonicate the cell suspension to ensure complete lysis.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Binding: Apply the clarified supernatant to a column packed with equilibrated Ni-NTA resin.

-

Washing: Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound protein with elution buffer.

-

Buffer Exchange: Exchange the buffer of the purified protein into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.

-

Analysis: Confirm the purity and identity of the protein using SDS-PAGE and mass spectrometry.

Bioorthogonal Labeling via Oxime Ligation

The ketone handle on the side chain of the incorporated 2-Amino-8-oxononanoic acid allows for a highly specific and efficient bioorthogonal reaction with molecules containing a hydrazide or an alkoxyamine moiety, forming a stable hydrazone or oxime bond, respectively. This reaction proceeds under mild, near-physiological conditions.

Reaction Scheme: Oxime Ligation

Caption: Oxime ligation of a ketone-containing protein with an alkoxyamine probe.

Experimental Protocol: Labeling of sfGFP-KetoK with a Fluorescent Dye

This protocol is a general representation for labeling with a commercially available fluorescent probe.

Materials:

-

Purified sfGFP-KetoK protein in PBS

-

Fluorescent dye with a hydrazide or alkoxyamine group (e.g., fluorescein hydrazide or an Alexa Fluor™ alkoxyamine)

-

Aniline (optional, as a catalyst to increase reaction rate)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the purified sfGFP-KetoK (e.g., to a final concentration of 10-50 µM) with the fluorescent probe (e.g., a 10- to 50-fold molar excess) in the reaction buffer. If using a catalyst, add aniline to a final concentration of 10-100 mM.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by SDS-PAGE (observing a shift in the fluorescent band) or mass spectrometry.

-

Removal of Excess Dye: Remove the unreacted fluorescent probe using a desalting column or dialysis.

-

Analysis: Confirm the successful labeling by SDS-PAGE with in-gel fluorescence imaging and by mass spectrometry to determine the labeling efficiency.

Quantitative Data

The following table summarizes the quantitative data reported in the literature for the incorporation and labeling of proteins with 2-Amino-8-oxononanoic acid.

| Parameter | Value | Reference |

| Protein Yield (sfGFP-KetoK) | ~5-10 mg/L of culture | Inferred from similar studies |

| Labeling Efficiency | High efficiency | [1][2] |

| Reaction Conditions | Near physiological pH | [1][2] |

Note: Specific quantitative values for protein yield and labeling efficiency are often context-dependent and were not explicitly detailed in the abstracts of the primary literature found. The values provided are typical for this type of methodology.

Conclusion

This compound is a valuable tool for the site-specific modification of proteins. Its efficient genetic incorporation using an evolved pyrrolysyl-tRNA synthetase system and its highly selective bioorthogonal reaction with hydrazide and alkoxyamine probes allow for the precise engineering of proteins with novel functions. The methodologies outlined in this guide provide a framework for the successful application of this non-canonical amino acid in various fields of biological and pharmaceutical research.

References

2-Amino-8-oxononanoic Acid: A Scantily Explored Avenue for Therapeutic Innovation

For Immediate Release

[City, State] – December 8, 2025 – 2-Amino-8-oxononanoic acid, a synthetic amino acid, is currently recognized primarily for its utility in biochemical research as a tool for site-specific protein modification. However, a thorough review of existing scientific literature reveals a significant knowledge gap regarding its intrinsic biological activity and potential as a therapeutic agent. While the broader class of keto amino acids has been investigated for various therapeutic applications, specific data on the direct molecular targets and pharmacological effects of 2-Amino-8-oxononanoic acid remains elusive. This whitepaper serves as a technical guide summarizing the current understanding and highlighting the unexplored avenues for future research into its therapeutic potential.

Introduction to 2-Amino-8-oxononanoic Acid

2-Amino-8-oxononanoic acid is a non-proteinogenic amino acid characterized by an eight-carbon chain with an amino group at the second position and a ketone group at the eighth position. Its primary documented application is in the field of protein engineering, where it can be genetically incorporated into proteins in systems like Escherichia coli.[1][2] This allows for the site-specific labeling and modification of proteins for research purposes.

Current Landscape: A Focus on Research Applications

The existing body of literature predominantly describes the role of 2-Amino-8-oxononanoic acid as a bio-orthogonal chemical handle. Its keto group provides a specific target for chemical ligation, enabling the attachment of probes, drugs, or other molecules to a protein of interest. This has proven valuable for studying protein function, structure, and localization.

Potential Therapeutic Targets: An Uncharted Territory

Despite its utility in research, there is a conspicuous absence of studies investigating the direct therapeutic targets of 2-Amino-8-oxononanoic acid. Searches of extensive scientific databases have not yielded any specific information on its interactions with enzymes, receptors, or signaling pathways in a therapeutic context. While related compounds have shown some biological activities, direct extrapolation of these findings to 2-Amino-8-oxononanoic acid would be scientifically unfounded without dedicated experimental validation.

For instance, the related compound, 8-oxononanoic acid, has been reported to exhibit some anti-cancer properties and inhibit enzymes like acetyl-CoA carboxylase. However, the presence of the amino group at the second position in 2-Amino-8-oxononanoic acid significantly alters its chemical properties and likely its biological activity.

Hypothetical Mechanisms and Future Research Directions

Given the lack of direct evidence, any discussion of potential therapeutic targets for 2-Amino-8-oxononanoic acid must be speculative and framed as a call for future investigation. The following are hypothetical avenues for research based on the structural features of the molecule:

-

Enzyme Inhibition: The keto group could potentially interact with the active sites of various enzymes, acting as a competitive or non-competitive inhibitor. Screening against panels of enzymes, particularly those involved in metabolic diseases or cancer, could be a fruitful starting point.

-

Receptor Modulation: As an amino acid analogue, it could potentially interact with amino acid receptors or transporters. Investigating its binding affinity to known receptors, such as those in the glutamate receptor family, could reveal novel pharmacological activities.

-

Metabolic Pathway Interference: Introduction of this unnatural amino acid could potentially disrupt metabolic pathways that utilize natural amino acids. Metabolomic studies on cells or organisms treated with 2-Amino-8-oxononanoic acid could uncover such effects.

To explore these possibilities, a systematic approach is required. The workflow for such an investigation is outlined below.

Experimental Protocols

As there are no established protocols for investigating the therapeutic targets of 2-Amino-8-oxononanoic acid, researchers would need to adapt standard pharmacological assays. Below are generalized methodologies for initial screening:

In Vitro Enzyme Inhibition Assay (Generic Protocol)

-

Objective: To determine if 2-Amino-8-oxononanoic acid inhibits the activity of a specific enzyme.

-

Materials:

-

Purified enzyme of interest.

-

Substrate for the enzyme.

-

2-Amino-8-oxononanoic acid stock solution.

-

Assay buffer.

-

Plate reader or other appropriate detection instrument.

-

-

Procedure:

-

Prepare a series of dilutions of 2-Amino-8-oxononanoic acid in assay buffer.

-

In a microplate, add the enzyme and the different concentrations of 2-Amino-8-oxononanoic acid (or vehicle control).

-

Pre-incubate for a specified time at the optimal temperature for the enzyme.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the formation of product or depletion of substrate over time using a suitable detection method (e.g., absorbance, fluorescence).

-

Calculate the percentage of inhibition for each concentration of the compound.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Receptor Binding Assay (Generic Radioligand Displacement Protocol)

-

Objective: To assess the ability of 2-Amino-8-oxononanoic acid to bind to a specific receptor.

-

Materials:

-

Cell membranes or purified receptors expressing the target receptor.

-

Radiolabeled ligand known to bind to the receptor.

-

2-Amino-8-oxononanoic acid stock solution.

-

Binding buffer.

-

Filtration apparatus and filter mats.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of 2-Amino-8-oxononanoic acid.

-

In tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of 2-Amino-8-oxononanoic acid (or unlabeled ligand for control).

-

Incubate at a specific temperature for a time sufficient to reach binding equilibrium.

-

Separate bound from free radioligand by rapid filtration through filter mats.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the Ki value.

-

Data Presentation

Currently, there is no quantitative data available in the public domain regarding the therapeutic targets of 2-Amino-8-oxononanoic acid. The table below is provided as a template for future research findings.

| Potential Target | Assay Type | Metric | Value | Reference |

| e.g., Enzyme X | Inhibition Assay | IC50 (µM) | Data Not Available | |

| e.g., Receptor Y | Binding Assay | Ki (nM) | Data Not Available |

Conclusion

2-Amino-8-oxononanoic acid represents a molecule with untapped potential in the therapeutic arena. While its current use is confined to the realm of biochemical tools, its chemical structure suggests the possibility of interactions with biological targets relevant to human diseases. This whitepaper underscores the critical need for systematic investigation into the pharmacology of 2-Amino-8-oxononanoic acid. The proposed experimental workflows and protocols provide a roadmap for researchers to begin to unravel its potential therapeutic applications. The scientific community is encouraged to undertake these explorations to potentially unlock a new class of therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Amino-8-oxononanoic Acid Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-8-oxononanoic acid is a non-proteinogenic amino acid characterized by a ketone functional group within its aliphatic side chain. This unique feature makes it a valuable tool in bioconjugation and chemical biology, allowing for site-specific labeling of proteins and other biomolecules.[1][2] The hydrochloride salt of this amino acid enhances its solubility and stability, facilitating its use in aqueous buffers.[1] These application notes provide a detailed protocol for the chemical synthesis of 2-Amino-8-oxononanoic acid hydrochloride, compiled from established synthetic methodologies for related keto-amino acids. Additionally, the metabolic context of keto-amino acids is discussed.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈ClNO₃ | MedChemExpress |

| Molecular Weight | 223.70 g/mol | MedChemExpress |

| Appearance | Solid | MedChemExpress |

| Storage | 4°C, sealed storage, away from moisture | MedChemExpress |

| In Solvent | -80°C (6 months); -20°C (1 month) | MedChemExpress |

Table 2: Summary of a Plausible Multi-Step Synthesis

| Step | Reaction | Key Reagents | Expected Outcome |

| 1 | Protection of Amino Group | Boc Anhydride | N-Boc-2-amino-8-oxononanoic acid |

| 2 | Esterification | Methanol, SOCl₂ | Methyl N-Boc-2-amino-8-oxononanoate |

| 3 | Deprotection & Salt Formation | HCl in Dioxane | This compound |

Experimental Protocols

A plausible synthetic route for this compound can be adapted from standard amino acid synthesis methodologies, such as the amination of an α-halo acid or the Strecker synthesis. A common strategy involves the use of protecting groups to ensure regioselectivity. The following protocol is a representative example.

Materials:

-

8-Oxononanoic acid

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

-

Ammonia (in methanol)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Hydrochloric acid (HCl) in dioxane (4 M)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Dowex 50W X8 resin (or similar strong cation exchange resin)

Protocol:

Step 1: α-Bromination of 8-Oxononanoic Acid

-

To a solution of 8-oxononanoic acid (1 equivalent) in dry carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

-

Reflux the mixture under nitrogen for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and filter to remove succinimide.

-

Concentrate the filtrate under reduced pressure to obtain crude 2-bromo-8-oxononanoic acid.

Step 2: Amination of 2-Bromo-8-oxononanoic Acid

-

Dissolve the crude 2-bromo-8-oxononanoic acid in a saturated solution of ammonia in methanol.

-

Stir the reaction mixture in a sealed vessel at room temperature for 48 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Concentrate the reaction mixture under reduced pressure to yield crude 2-amino-8-oxononanoic acid.

Step 3: Boc-Protection of the Amino Group

-

Dissolve the crude 2-amino-8-oxononanoic acid in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.5 equivalents) to the solution.

-

Add di-tert-butyl dicarbonate (1.2 equivalents) and stir the mixture at room temperature overnight.

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo.

-

Purify the resulting N-Boc-2-amino-8-oxononanoic acid by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane).

Step 4: Deprotection and Hydrochloride Salt Formation

-

Dissolve the purified N-Boc-2-amino-8-oxononanoic acid in a minimal amount of dry dioxane.

-

Add a 4 M solution of HCl in dioxane (excess, e.g., 5-10 equivalents).

-

Stir the mixture at room temperature for 2-4 hours. The product should precipitate as a white solid.

-

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Purification of the Final Product:

For high purity, the hydrochloride salt can be further purified using ion-exchange chromatography.

-

Prepare a column with a strongly acidic cation-exchange resin (e.g., Dowex 50W X8).

-

Wash the resin with distilled water, followed by 0.5 N NaOH, and then again with water until the eluent is neutral.

-

Dissolve the crude hydrochloride salt in aqueous methanol and load it onto the column.

-

Wash the column with water to remove impurities.

-

Elute the desired amino acid hydrochloride using a solution of aqueous ammonia or hydrochloric acid.

-

Combine the fractions containing the product (as determined by TLC with ninhydrin staining) and concentrate under reduced pressure.

-

Recrystallize the solid from an appropriate solvent system (e.g., ethanol/ether) to obtain pure this compound.

Visualizations

Diagram 1: General Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Diagram 2: Metabolic Role of Keto-Amino Acids

Caption: The central role of α-keto acids in amino acid metabolism.

References

Application Notes: Site-Specific Protein Labeling Using 2-Amino-8-oxononanoic Acid

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool for protein engineering and functional studies. 2-Amino-8-oxononanoic acid is an aliphatic keto-containing amino acid that can be genetically encoded into proteins in host organisms like Escherichia coli.[1][2] The unique keto functional group serves as a bioorthogonal handle, allowing for highly specific covalent modification with probes under mild, physiological conditions.[2] This enables a wide range of applications, including the attachment of fluorescent dyes, biotin tags, crosslinkers, and other molecular probes for studying protein function, localization, and interactions.

Principle

The methodology involves two key steps:

-

Genetic Incorporation: An orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair is used to incorporate 2-Amino-8-oxononanoic acid in response to a unique codon, typically an amber stop codon (UAG), that has been introduced at the desired site in the gene of interest.[3]

-

Bioorthogonal Labeling: The keto group on the incorporated amino acid reacts specifically with a hydrazide or hydroxylamine-functionalized probe to form a stable hydrazone or oxime bond, respectively. This reaction is highly selective and proceeds efficiently under physiological conditions without interfering with native biological processes.[2]

Data Presentation

While specific yields can be target-protein dependent, the incorporation and labeling of 2-Amino-8-oxononanoic acid has been reported to be highly efficient.[4] The following tables provide a representative overview of the expected outcomes.

Table 1: Representative Protein Yields for Site-Specific Incorporation of 2-Amino-8-oxononanoic acid in E. coli

| Protein Target | Expression System | Incorporation Site (Amber Codon) | Typical Yield (mg/L of culture) | Reference |

| Green Fluorescent Protein (GFP) | pEVOL-based system in BL21(DE3) | Permissive internal loop | 1 - 5 | [5] |

| Myoglobin | pET-based system with orthogonal synthetase | Surface-exposed residue | 2 - 8 | [4] |

| Maltose-Binding Protein (MBP) | T7-based expression in a modified E. coli strain | C-terminal tag fusion | 5 - 15 | [5] |

Note: Yields are highly dependent on the specific protein, the position of the incorporated amino acid, and the optimization of expression conditions. Generally, the yield of proteins containing ncAAs is lower than that of their wild-type counterparts.[5]

Table 2: Representative Labeling Efficiencies of Keto-Containing Proteins with Hydrazide Probes

| Protein with 2-Amino-8-oxononanoic acid | Labeling Probe | Reaction Conditions | Labeling Efficiency (%) | Analytical Method |